molecular formula C42H71N9O6 B129780 ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate CAS No. 169528-11-4

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate

Cat. No.: B129780
CAS No.: 169528-11-4
M. Wt: 798.1 g/mol
InChI Key: LVROVYGTQUFAMB-IDESOYSGSA-N
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Description

Ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate, also known as this compound, is a useful research compound. Its molecular formula is C42H71N9O6 and its molecular weight is 798.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (2S)-2-[[[2S)-2-[[[2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple chiral centers and functional groups that contribute to its biological activity. The presence of an indole moiety is particularly significant, as indole derivatives are known for their diverse pharmacological properties.

Molecular Formula: C31H50N6O5
Molecular Weight: 578.76 g/mol
CAS Number: Not available

Anticancer Properties

Indole-containing compounds have been extensively studied for their anticancer properties. Research indicates that the indole moiety can enhance apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of caspases .

Case Study:
A study on 1H-indole derivatives demonstrated significant cytotoxic effects against several human cancer cell lines, including HCT116 and A549. The compounds were shown to induce apoptosis by increasing caspase activity and modulating signaling pathways associated with cell survival .

Antimicrobial Activity

Compounds with similar structural features have also exhibited antimicrobial properties. The presence of amino groups in the structure may enhance interaction with microbial membranes, leading to increased permeability and cell lysis.

Research Findings:
A review highlighted that indole derivatives possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects, which are common among indole derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Experimental Evidence:
In vitro studies have shown that similar compounds can reduce the production of inflammatory mediators in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of ethyl (2S)-2-[[[2S)-2-[[[2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate is likely multifaceted:

  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways through caspase activation.
  • Antimicrobial Action: Disruption of microbial membrane integrity.
  • Anti-inflammatory Mechanisms: Inhibition of pro-inflammatory cytokine production.

Data Tables

Activity Type Mechanism References
AnticancerInduction of apoptosis
AntimicrobialMembrane disruption
Anti-inflammatoryInhibition of cytokines

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71N9O6/c1-7-57-41(56)34(23-27(2)3)49-39(54)36(42(4,5)6)50-37(52)33(24-28-25-46-31-17-9-8-16-30(28)31)48-38(53)35-19-14-22-51(35)40(55)32(18-11-13-21-44)47-26-29(45)15-10-12-20-43/h8-9,16-17,25,27,29,32-36,46-47H,7,10-15,18-24,26,43-45H2,1-6H3,(H,48,53)(H,49,54)(H,50,52)/t29-,32-,33-,34-,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVROVYGTQUFAMB-IDESOYSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NCC(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470691
Record name PD-149163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169528-11-4
Record name PD-149163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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